molecular formula C11H8BrN3 B1384266 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole CAS No. 911305-49-2

5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole

Cat. No. B1384266
Key on ui cas rn: 911305-49-2
M. Wt: 262.1 g/mol
InChI Key: PEAWIFZFXZVZHS-UHFFFAOYSA-N
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Patent
US08008481B2

Procedure details

A slurry containing (5-bromo-2-fluoro-phenyl)-(1H-pyrrol-2-yl)-methanone (Preparation #16b, 2.40 g, 8.96 mmol) and hydrazine hydrate (35 mL) was sealed and heated by microwave iat about 150° C. for about 1 hour. The reaction was cooled to ambient temperature and diluted with water (150 mL). The product was extracted with EtOAc (150 mL), washed with 2N HCl solution (50 mL), saturated NaHCO3 solution (50 mL) and finally a saturated NaCl solution. The EtOAc layer was dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to yield 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole (2.38 g, 99%) as an oil. RP HPLC (Table 1, Method e) Rt=2.95; m/z: (MH)+ 262/264
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([C:8]([C:10]2[NH:11][CH:12]=[CH:13][CH:14]=2)=O)[CH:7]=1.O.[NH2:17][NH2:18]>O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:18][N:17]=[C:8]2[C:10]1[NH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C=1NC=CC1)F
Name
Quantity
35 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (150 mL)
WASH
Type
WASH
Details
washed with 2N HCl solution (50 mL), saturated NaHCO3 solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NNC2=CC1)C=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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